molecular formula C19H22N2O5 B11159333 1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11159333
M. Wt: 358.4 g/mol
InChI Key: RMBIRPUQTOIBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with various functional groups, including a piperidine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method for synthesizing coumarin derivatives is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The resulting chromen-2-one intermediate can then be further modified through various reactions to introduce the desired functional groups.

For the specific synthesis of this compound, the following steps are typically involved:

    Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation or other similar reactions.

    Introduction of the hydroxy and dimethyl groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Piperidine ring formation: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.

    Carboxamide formation: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The functional groups on the chromen-2-one core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

    Cyclization: Cyclization reactions may require specific catalysts and reaction conditions, such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield corresponding ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound’s antioxidant activity may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Its antimicrobial activity may involve disrupting the cell membrane of microorganisms, leading to cell death .

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

1-[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H22N2O5/c1-10-7-14(22)17-11(2)13(19(25)26-15(17)8-10)9-16(23)21-5-3-12(4-6-21)18(20)24/h7-8,12,22H,3-6,9H2,1-2H3,(H2,20,24)

InChI Key

RMBIRPUQTOIBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N3CCC(CC3)C(=O)N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.